molecular formula C22H20ClN3O4 B1253356 2-[4-[2-(4-Chlorophenyl)ethylamino]-3-nitrophenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

2-[4-[2-(4-Chlorophenyl)ethylamino]-3-nitrophenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No. B1253356
M. Wt: 425.9 g/mol
InChI Key: ZLAMWOTWAMBKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[2-(4-chlorophenyl)ethylamino]-3-nitrophenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a member of pyrrolidines.

Scientific Research Applications

Reductive Heck Reactions

The compound has been utilized in reductive Heck reactions. A study demonstrates its effectiveness in C–C coupling reactions under reductive Heck conditions, showing its potential in organic synthesis and pharmaceutical research (Atbakar, Topbastekin, & Ocal, 2016).

Structural and Theoretical Studies

Structural and theoretical studies on derivatives of this compound have been reported. These studies include the examination of supramolecular interactions and single-crystal structural characteristics, providing insights into the design of new derivatives with specified structures (Tan et al., 2020).

Synthesis of Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives

Research has been conducted on the synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from this compound. These studies contribute to the development of new synthetic pathways in chemical research (Tan et al., 2016).

Molecular Structure Analysis

Studies on the molecular structures of isomeric compounds related to this chemical have been performed, highlighting the differences in their conformations and the implications for their chemical properties and applications (Li et al., 2005).

Tumor Necrosis Factor Alpha Production-Enhancing Activity

Phenylphthalimides derived from this compound have been explored for their effects on tumor necrosis factor alpha production, indicating potential applications in cancer research and therapy (Shibata et al., 1996).

Herbicide Synthesis

The compound has been used in the efficient synthesis of key intermediates for novel herbicides, demonstrating its relevance in agricultural chemistry (Hosokawa & Yoshida, 2003).

Convenient Synthesis of Polysubstituted Isoindole-1,3-dione Analogues

Research has been conducted on the synthesis of new polysubstituted isoindole-1,3-dione analogues from this compound, contributing to the development of new chemical entities (Tan et al., 2014).

properties

Product Name

2-[4-[2-(4-Chlorophenyl)ethylamino]-3-nitrophenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Molecular Formula

C22H20ClN3O4

Molecular Weight

425.9 g/mol

IUPAC Name

2-[4-[2-(4-chlorophenyl)ethylamino]-3-nitrophenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C22H20ClN3O4/c23-15-7-5-14(6-8-15)11-12-24-19-10-9-16(13-20(19)26(29)30)25-21(27)17-3-1-2-4-18(17)22(25)28/h1-2,5-10,13,17-18,24H,3-4,11-12H2

InChI Key

ZLAMWOTWAMBKOV-UHFFFAOYSA-N

SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=CC(=C(C=C3)NCCC4=CC=C(C=C4)Cl)[N+](=O)[O-]

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=CC(=C(C=C3)NCCC4=CC=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-[2-(4-Chlorophenyl)ethylamino]-3-nitrophenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
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2-[4-[2-(4-Chlorophenyl)ethylamino]-3-nitrophenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
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2-[4-[2-(4-Chlorophenyl)ethylamino]-3-nitrophenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
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2-[4-[2-(4-Chlorophenyl)ethylamino]-3-nitrophenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
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2-[4-[2-(4-Chlorophenyl)ethylamino]-3-nitrophenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
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2-[4-[2-(4-Chlorophenyl)ethylamino]-3-nitrophenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

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